Product packaging for Ammonium thiocarbamate(Cat. No.:CAS No. 16687-42-6)

Ammonium thiocarbamate

Cat. No.: B102509
CAS No.: 16687-42-6
M. Wt: 94.14 g/mol
InChI Key: PTYONPWKVPLXDZ-UHFFFAOYSA-N
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Description

Ammonium thiocarbamate is an inorganic compound that serves as a precursor in chemical research, particularly for studying decomposition kinetics and as a source of gaseous products. Research has focused on its thermal decomposition behavior, which proceeds in vacuum to produce ammonia (NH₃) and carbonyl sulfide (COS) according to the reaction NH₄COSNH₂ → 2NH₃ + COS. Kinetic studies of this solid-state reaction in the temperature range of 303–353 K have determined an activation energy of 10.7 kcal/mol, providing valuable insights for researchers in physical and inorganic chemistry . The compound is historically noted as an intermediate formed during the reaction of carbon disulfide with aqueous ammonia, which subsequently decomposes to yield ammonium thiocyanate . This places this compound within the broader family of thiocarbamate compounds, which are organosulfur analogs of carbamates . As a research chemical, it offers utility in exploring reaction mechanisms and solid-state chemistry. This product is strictly for laboratory and research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct a thorough risk assessment prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N2OS B102509 Ammonium thiocarbamate CAS No. 16687-42-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;carbamothioate
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InChI

InChI=1S/CH3NOS.H3N/c2-1(3)4;/h(H3,2,3,4);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTYONPWKVPLXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884927
Record name Carbamothioic acid, ammonium salt (1:1)
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Molecular Weight

94.14 g/mol
Source PubChem
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CAS No.

16687-42-6
Record name Carbamothioic acid, ammonium salt (1:1)
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Record name Carbamothioic acid, ammonium salt (1:1)
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Record name Carbamothioic acid, ammonium salt (1:1)
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Record name Carbamothioic acid, ammonium salt (1:1)
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Record name Ammonium thiocarbamate
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Synthesis and Preparation Methodologies of Ammonium Dithiocarbamate

Standard Synthetic Routes and Reaction Conditions

The synthesis of ammonium (B1175870) dithiocarbamate (B8719985) is most commonly achieved through the direct reaction of ammonia (B1221849) and carbon disulfide. chemicalbook.com This process can be carried out in different media and under various conditions to influence the yield and purity of the final product.

Reaction of Ammonia with Carbon Disulfide in Aqueous Media

The reaction between ammonia and carbon disulfide in an aqueous medium is a standard method for producing ammonium dithiocarbamate. The general chemical equation for this synthesis is:

2 NH₃ + CS₂ → NH₄SCSNH₂

This reaction is exothermic, meaning it releases heat, and therefore requires careful temperature control to ensure the stability of the product and maximize the yield. The process typically involves passing gaseous ammonia into a solution of carbon disulfide in an aqueous environment.

In a laboratory setting, a common procedure involves passing gaseous ammonia into 95% ethanol, followed by the addition of a cooled mixture of carbon disulfide and ether. orgsyn.org The mixture is initially kept at a low temperature and then allowed to stand at room temperature to facilitate the formation of ammonium dithiocarbamate crystals. orgsyn.org The success of this preparation is highly dependent on the quality of the ammonium dithiocarbamate formed, as initially, a less stable intermediate, ammonium trithiocarbamate, may be present. orgsyn.org Over time, this intermediate converts to the more stable ammonium dithiocarbamate. orgsyn.org

Influence of Basic Conditions (e.g., Ammonium Hydroxide (B78521), Sodium Hydroxide) on Synthesis

The synthesis of dithiocarbamates is significantly influenced by the basicity of the reaction medium. While the direct reaction of ammonia with carbon disulfide can proceed, the presence of a stronger base like ammonium hydroxide or sodium hydroxide can facilitate the reaction. jyu.fi

When the reaction is carried out in the presence of aqueous sodium hydroxide, the corresponding sodium dithiocarbamate is formed. jyu.fi This indicates that the choice of base can direct the synthesis towards a specific salt of the dithiocarbamate. In industrial settings, a base such as sodium hydroxide is often used in conjunction with ammonia and carbon disulfide in a reactor containing water. The order of addition of reagents, whether it be the amine or the base first, does not appear to have a significant impact on the product formed, provided the stoichiometry is correct. nih.gov

The use of a weak base like ammonia can result in the formation of air- and temperature-sensitive ammonium dithiocarbamates. nih.gov To mitigate the instability of the product, the synthesis and subsequent handling often require refrigeration. nih.gov

Thermodynamic and Kinetic Considerations in Formation

The formation of ammonium dithiocarbamate from ammonia and carbon disulfide is an exothermic process. ureaknowhow.com This release of heat necessitates effective temperature control during the synthesis to prevent decomposition of the product and unwanted side reactions. The reaction to form the intermediate carbamate (B1207046) is fast, while the subsequent conversion to other products, such as urea (B33335) in related processes, is slower and can be endothermic. ureaknowhow.com

From a kinetic standpoint, the reaction rate is influenced by several factors, including the concentration of reactants and the temperature. The formation of carbamates from amines and carbon dioxide, a related reaction, is a second-order process, being first order in both the amine and carbon dioxide. researchgate.net It is proposed that the formation of ammonium dithiocarbamate proceeds through a zwitterionic intermediate, formed by the nucleophilic attack of the nitrogen atom of ammonia on the carbon atom of carbon disulfide. researchgate.net This intermediate is then deprotonated by another ammonia molecule to form the ammonium dithiocarbamate salt. researchgate.net

The stability of the resulting carbamate is favored by low temperatures and high alkalinity. researchgate.net In some synthetic procedures, allowing the reaction mixture to stand for an extended period, such as overnight, is crucial for obtaining a purer product, as it allows for the conversion of unstable intermediates like ammonium trithiocarbamate to the desired ammonium dithiocarbamate. orgsyn.org

Industrial Production Processes

The industrial-scale production of ammonium dithiocarbamate requires robust and efficient processes that can be controlled to ensure high yield and purity. Key considerations include reactor design, continuous operation methods, and precise control of reaction parameters.

Continuous Addition Methods and Reactor Design

For industrial production, continuous addition of reactants to a reactor is a common method. This approach allows for better control over the exothermic reaction and maintains a consistent product quality. The reactor is typically a vessel equipped with cooling systems, such as a jacket for circulating brine, to manage the heat generated during the reaction. google.com

The design of the reactor is crucial for efficient production. Fixed-bed reactors are often employed in similar chemical processes like ammonia synthesis due to their advantages in catalyst distribution and temperature control. sarpublication.com For ammonium dithiocarbamate synthesis, the reactor must facilitate the intimate mixing of gaseous ammonia and liquid carbon disulfide, often in the presence of a diluent or solvent. google.comgoogle.com Patents describe processes where carbon disulfide is dissolved in a diluent like an alkyl nitrile (e.g., acetonitrile) or a ketone, and ammonia gas is then introduced. google.comgoogle.com The product, being sparingly soluble in these diluents, precipitates out and can be collected by filtration. google.comgoogle.com This method can produce high-purity ammonium dithiocarbamate in high yields, approaching theoretical values. google.com

Temperature and pH Control for Optimized Yield and Purity

Precise control of temperature and pH is paramount for optimizing the yield and purity of ammonium dithiocarbamate in industrial settings. The exothermic nature of the reaction requires efficient heat removal to maintain the reaction temperature within a desired range, typically between 15°C and 35°C, although higher or lower temperatures can be used. google.com Maintaining a temperature of 20-25°C has been shown to result in high yields. google.com

The pH of the reaction medium also plays a critical role. While the reaction can proceed under the basic conditions provided by ammonia itself, the use of additional bases like sodium hydroxide is common in industrial processes. Controlling the pH is essential for maximizing the formation of the desired dithiocarbamate salt and minimizing the formation of byproducts. google.com For instance, in the synthesis of related dithiocarbamates, maintaining the pH in a specific range (e.g., 8 to 9.5) can achieve high selectivity and prevent side reactions. acs.org After the initial reaction, adjusting the pH can be used to precipitate the product from the solution.

Table 1: Reactants and Solvents in Ammonium Dithiocarbamate Synthesis This table is interactive. Users can sort data by clicking on the headers.

Role Compound Name Chemical Formula
Reactant Ammonia NH₃
Reactant Carbon Disulfide CS₂
Solvent/Diluent Ethanol C₂H₅OH
Solvent/Diluent Ether (C₂H₅)₂O
Solvent/Diluent Acetonitrile (B52724) CH₃CN
Solvent/Diluent Benzonitrile C₆H₅CN
Base Ammonium Hydroxide NH₄OH
Base Sodium Hydroxide NaOH

Advanced Synthetic Strategies and Derivatives of Ammonium Dithiocarbamate

The synthesis of dithiocarbamates has evolved to include sophisticated and efficient methodologies, enabling the creation of a wide array of derivatives with tailored properties. These advanced strategies focus on improving reaction conditions, yields, and providing access to novel substituted compounds.

One-Pot Synthesis Approaches

One-pot synthesis has emerged as a highly efficient and environmentally conscious method for preparing dithiocarbamates. researchgate.netorganic-chemistry.org This approach involves the reaction of an amine, carbon disulfide, and an alkyl or aryl halide in a single reaction vessel, streamlining the process and often avoiding the isolation of intermediate compounds. organic-chemistry.orgtandfonline.com Such methods are celebrated for their atom economy, mild reaction conditions, and often high yields. organic-chemistry.org

A notable solvent-free, catalyst-free, one-pot reaction allows for the synthesis of S-alkyl dithiocarbamates by simply mixing primary, secondary, or cyclic amines with carbon disulfide and an alkyl halide at room temperature. organic-chemistry.org This straightforward procedure minimizes waste and simplifies product isolation, making it suitable for large-scale applications. organic-chemistry.org Another green approach utilizes water as a solvent, promoting the Michael-type addition of a dithiocarbamic acid salt to an α,β-unsaturated compound without a catalyst. researchgate.net

Researchers have also developed a one-pot, four-component strategy using sodium salts of S-alkyl thiosulfates, secondary amines, potassium sulfide (B99878) (K₂S), and chloroform (B151607) (CHCl₃) to produce a diverse range of S-alkyl dithiocarbamates. tandfonline.com Furthermore, the use of Triton-B (benzyl trimethyl ammonium hydroxide) as a catalyst in a solvent-free environment facilitates the reaction of alkyl halides, amines, and carbon disulfide, affording high yields of the desired products under mild conditions. scispace.com

These one-pot methodologies represent a significant advancement in dithiocarbamate synthesis, offering simpler, more efficient, and greener alternatives to traditional multi-step procedures. researchgate.netorganic-chemistry.orgtandfonline.com

Catalyzed Synthesis Methods (e.g., Ceric Ammonium Nitrate (B79036), Ni(II) Sulfate (B86663) Heptahydrate)

Catalysts play a pivotal role in modern organic synthesis, and the preparation of dithiocarbamates is no exception. Specific catalysts have been employed to enhance reaction rates, improve yields, and enable novel transformations.

Ceric Ammonium Nitrate (CAN):

Ceric ammonium nitrate (CAN) has been identified as an effective catalyst for the synthesis of dithiocarbamates and their derivatives. rsc.orgsamipubco.com It functions as a Lewis acid and a single electron transfer (SET) catalyst, facilitating reactions under mild and often environmentally friendly conditions. rsc.orgsamipubco.com One innovative one-pot method utilizes CAN in a polyethylene (B3416737) glycol and water (PEG-400:H₂O) solvent system to couple aryl/alkyl halides with an in situ generated dithiocarbamate anion. samipubco.com This technique is lauded for its high yields, rapid reaction times, and the recyclability of the catalytic system. samipubco.com The proposed mechanism involves the CAN-activated carbon disulfide undergoing nucleophilic attack by an amine to form a dithiocarbamic acid intermediate, which then reacts with the halide. samipubco.com

CAN also catalyzes the aerobic oxidative coupling of dithiocarbamates, leading to the formation of thioureas and bis(aminothiocarbonyl)disulfides in a one-pot process. rsc.orgmdpi.com This reaction proceeds at room temperature with air as the oxidant, highlighting the catalyst's efficiency under benign conditions. rsc.org

Ni(II) Sulfate Heptahydrate:

Nickel(II) salts, such as nickel(II) sulfate heptahydrate and nickel(II) chloride hexahydrate, are primarily used in the synthesis of nickel(II) dithiocarbamate complexes. uts.edu.aucore.ac.uk In these syntheses, a pre-formed dithiocarbamate ligand, typically as a sodium or ammonium salt, is reacted with the Ni(II) salt. uts.edu.aucore.ac.uk

For example, bis(κ²S,Sʹ-di(isopropyl)dithiocarbamato)nickel(II) is prepared by adding an aqueous solution of sodium di(isopropyl)dithiocarbamate to an aqueous solution of nickel sulfate heptahydrate, resulting in the immediate precipitation of the dark green nickel complex in high yield. uts.edu.au Similarly, unsymmetrically substituted bis-dithiocarbamate nickel(II) complexes are synthesized by mixing aqueous solutions of a sodium N-R-N-R′-dithiocarbamate salt with nickel(II) chloride hexahydrate. core.ac.uk While the nickel salt is a reactant rather than a catalyst for the dithiocarbamate formation itself, its use is integral to the preparation of these important metallo-organic compounds.

Synthesis of Substituted Ammonium Dithiocarbamates (e.g., Pyrrolidine (B122466), Morpholine (B109124), Piperidine (B6355638), Phenyl Derivatives)

The versatility of dithiocarbamate synthesis allows for the incorporation of a wide range of substituents, leading to derivatives with diverse chemical and physical properties. The use of cyclic secondary amines and aromatic amines is particularly common.

Pyrrolidine, Morpholine, and Piperidine Derivatives: The reaction of carbon disulfide with cyclic secondary amines like pyrrolidine, morpholine, and piperidine readily forms the corresponding dithiocarbamate anions. tandfonline.comresearchgate.net These anions can then be stabilized as ammonium salts or used directly in subsequent reactions. For instance, cyclic ammonium salts of dithiocarbamic acid derived from these amines have been synthesized and found to be stable, crystalline solids. researchgate.net These salts serve as effective reagents for synthesizing S-alkyl carbodithioates in water. researchgate.net

One-pot syntheses are frequently employed for these derivatives. S-alkyl dithiocarbamates derived from pyrrolidine, piperidine, and morpholine have been produced in admirable yields under catalyst-free and solvent-free conditions. tandfonline.com Similarly, a CAN-catalyzed one-pot synthesis effectively utilizes piperidine and pyrrolidine to generate dithiocarbamates with high yields. samipubco.com

Phenyl Derivatives: The synthesis of N-phenyl substituted dithiocarbamates typically involves the reaction of an N-substituted aniline (B41778) with carbon disulfide. researchgate.net For example, ammonium N-ethyl-N-phenyl dithiocarbamate and N-butyl-N-phenyl dithiocarbamate have been prepared and subsequently used to form metal complexes. researchgate.net The general procedure involves cooling the N-substituted aniline and aqueous ammonia before the addition of carbon disulfide. researchgate.net

Another method describes the synthesis of ammonium p-chlorophenyl dithiocarbamate and ammonium p-bromophenyl dithiocarbamate by reacting the corresponding p-substituted aniline with carbon disulfide and ammonium hydroxide at controlled temperatures. scirp.org These aromatic dithiocarbamate ligands are then used to synthesize various transition metal complexes. scirp.org

The table below summarizes the synthesis of various substituted dithiocarbamates.

Amine PrecursorReagentsProduct TypeReference(s)
PyrrolidineCS₂, Alkyl HalideS-Alkyl Pyrrolidine Dithiocarbamate tandfonline.com
MorpholineCS₂, Alkyl HalideS-Alkyl Morpholine Dithiocarbamate tandfonline.com
PiperidineCS₂, Alkyl HalideS-Alkyl Piperidine Dithiocarbamate tandfonline.com
N-Methyl AnilineCS₂, aq. NH₃Ammonium N-Methyl-N-Phenyl Dithiocarbamate researchgate.net
p-ChloroanilineCS₂, NH₄OHAmmonium p-Chlorophenyl Dithiocarbamate scirp.org

Cholic Acid-Derived Ammonium Dithiocarbamates

A specialized class of dithiocarbamates involves the incorporation of bile acids, such as cholic acid, to create complex steroidal derivatives. These syntheses leverage the reactivity of amine-functionalized cholic acid.

A straightforward and high-yield synthesis has been demonstrated where the 3-aminopropylamide of cholic acid is reacted with carbon disulfide in methanol (B129727) at room temperature. nih.govresearchgate.net This reaction produces a bile acid derivative of dithiocarbamic acid, which subsequently forms a stable ammonium salt with another molecule of the starting 3-aminopropylamide of cholic acid. nih.govresearchgate.netnih.gov The resulting product, N-(3-aminopropyl)-3-α,7-α,12-α-trihydroxy-5-β-cholan-24-oyl dithiocarbamate of N-(3-ammoniumpropyl)-3-α,7-α,12-α-trihydroxy-5-β-cholan-24-oic acid amide, was obtained in a quantitative 100% yield after stirring overnight and removing the solvent and excess carbon disulfide in vacuo. nih.gov

Interestingly, the cationic 3-ammonium propylamide portion of the resulting salt does not react further with excess carbon disulfide, indicating the stability of the formed product. nih.govjyu.fi The structure of this complex cholic acid-derived ammonium dithiocarbamate was confirmed using ¹H- and ¹³C-NMR spectroscopy and ESI-TOF mass spectrometry. nih.govresearchgate.netnih.gov This synthetic approach highlights a method to create elaborate, bifunctional molecules where both the cationic and anionic components are derived from a complex biological scaffold. nih.gov

Chemical Reactivity and Transformation Mechanisms of Ammonium Dithiocarbamate

Fundamental Formation Reactions and Stoichiometry

Ammonium (B1175870) dithiocarbamate (B8719985) is synthesized through the reaction of carbon disulfide (CS₂) with aqueous or liquid ammonia (B1221849) (NH₃). wikipedia.orgwikipedia.org This reaction forms ammonium dithiocarbamate as an intermediate, which can then be used for further chemical synthesis. procurementresource.comprocurementresource.com The fundamental reaction proceeds as follows:

2 NH₃ + CS₂ → [NH₄]⁺[S₂CNH₂]⁻ wikipedia.org

The stoichiometry of this reaction involves two molecular proportions of ammonia reacting with one molecular proportion of carbon disulfide. google.com The process is typically carried out by introducing ammonia into a solution of carbon disulfide. google.com One molecule of ammonia acts as a nucleophile, attacking the carbon disulfide, while a second molecule of ammonia acts as a base to form the ammonium salt. mdpi.com

The reaction conditions can influence the outcome. For instance, reacting liquid carbon disulfide with liquid ammonia at temperatures between -33°C and 40°C can produce varying proportions of ammonium dithiocarbamate and other compounds. google.com Lower temperatures, particularly between -33°C and -22°C, favor the formation of an intermediate yellow compound which converts to ammonium dithiocarbamate upon standing with an organic liquid below 35°C. google.com To achieve high purity and yield, the reaction can be performed in the presence of a nitrile diluent, such as acetonitrile (B52724) or benzonitrile, at temperatures between 15-35°C, which causes the ammonium dithiocarbamate to precipitate as a crystalline solid. google.com

Reactants Product Stoichiometric Ratio (Ammonia:CS₂)
Ammonia (NH₃)Ammonium dithiocarbamate ([NH₄]⁺[S₂CNH₂]⁻)2:1
Carbon Disulfide (CS₂)

Decomposition Pathways and Stability Considerations

Ammonium dithiocarbamate is a key intermediate in the production of ammonium thiocyanate (B1210189) ([NH₄]⁺[SCN]⁻). wikipedia.orgprocurementresource.com Upon heating, it undergoes an endothermic decomposition to yield ammonium thiocyanate and hydrogen sulfide (B99878) (H₂S). wikipedia.orggoogle.com This thermal decomposition is a crucial step in the industrial synthesis process. procurementresource.com

This decomposition occurs readily upon heating. wikipedia.org For industrial processes, carrying out the reaction at temperatures between 100°C and 130°C ensures that the ammonium dithiocarbamate formed in the first step decomposes completely into ammonium thiocyanate within a short time. google.com When the dry powder is heated to 200°C, it decomposes further into ammonia, hydrogen sulfide, and carbon disulfide. wikipedia.org

Reactant Decomposition Products Conditions
Ammonium DithiocarbamateAmmonium Thiocyanate, Hydrogen SulfideHeating (e.g., 100-130°C) google.com

The stability of dithiocarbamates in aqueous solutions is highly dependent on pH. They are known to undergo hydrolytic degradation, particularly under acidic conditions. nih.govresearchgate.net At a pH of 7 or lower, dithiocarbamates are protonated to form the corresponding dithiocarbamic acids. rsc.org These acids are generally unstable and rapidly decompose back into carbon disulfide and the parent amine (in this case, ammonia, which forms an ammonium salt). rsc.org

Conversely, dithiocarbamates are more stable in alkaline media. nih.gov However, some studies have shown that an increase in hydroxyl ions can also contribute to the instability of certain dithiocarbamates, suggesting that both acidic and basic conditions can promote degradation, though acid-catalyzed hydrolysis is considered the primary route. nih.govresearchgate.net

Ammonium dithiocarbamate is notably unstable under ambient conditions. nih.gov It is sensitive to both air and moisture, which necessitates specific storage protocols to prevent degradation. nih.gov The compound is described as deliquescent and hygroscopic, meaning it readily absorbs moisture from the air. procurementresource.comgoogle.com This absorption of moisture can cause the compound to turn lemon yellow in color. google.com Due to its air and temperature sensitivity, ammonium dithiocarbamate must be stored in a refrigerator to maintain its stability. nih.gov On standing in air, it sublimes slowly. google.com

Ambient Factor Effect on Ammonium Dithiocarbamate Reference
AirUnstable, sublimes slowly google.comnih.gov
MoistureHygroscopic/deliquescent, absorbs moisture, turns yellow procurementresource.comgoogle.com
Temperature (Room)Unstable, requires refrigeration nih.gov

The stability of dithiocarbamate salts is influenced by the cation. Dithiocarbamate salts of alkali metals, such as sodium or potassium, are generally more stable than ammonium dithiocarbamate. nih.gov This difference in stability is attributed to the strength of the base used in their synthesis. Sodium and potassium hydroxides are strong bases that form stable dithiocarbamate salts. nih.gov In contrast, ammonia is a weak base, resulting in the formation of the less stable ammonium dithiocarbamate. nih.gov While both ammonium and sodium salts are reasonably stable solids, the alkali metal versions are generally preferred for their greater stability. mdpi.com Metal-dithiocarbamate complexes, in general, exhibit greater stability in acidic solutions compared to the ammonium or alkali metal salts. arabjchem.org

The stability of dithiocarbamates is significantly affected by the nature of the amine from which they are derived. Dithiocarbamates obtained from secondary amines are more stable than those derived from primary amines. mdpi.com This increased stability is due to the absence of an acidic hydrogen atom on the nitrogen in secondary amine-derived dithiocarbamates. mdpi.com The presence of this unique proton in primary amine-derived dithiocarbamates (RNHCS₂⁻) makes them more susceptible to instability. rsc.org Dithiocarbamates formed from primary amines have a greater tendency to decompose, especially under acidic conditions, to form an isothiocyanate or to break down into the primary amine and carbon disulfide. nih.gov

Dithiocarbamate Type Relative Stability Reason
Primary Amine-DerivedLess StablePresence of an acidic proton on the nitrogen atom. mdpi.com
Secondary Amine-DerivedMore StableAbsence of an acidic proton on the nitrogen atom. mdpi.com

Oxidation Reactions to Thiuram Derivatives

Ammonium dithiocarbamate can undergo oxidation to form thiuram disulfides. This reaction is a one-electron redox process followed by dimerization through the formation of a sulfur-sulfur bond. researchgate.net A variety of oxidizing agents can be employed to achieve this transformation, including iodine, hydrogen peroxide, and potassium ferricyanide. tandfonline.com For instance, the oxidation of dithiocarbamates with iodine or ferric salts readily yields thiuram disulfides. researchgate.net The reaction with hydrogen peroxide is also a common method. tandfonline.com

The stability of the resulting thiuram disulfide can depend on the nature of the amine from which the dithiocarbamate was derived. Thiuram disulfides generated from secondary amines are generally quite stable. rsc.org However, those derived from primary amines often exhibit poor stability and can decompose to form isothiocyanates and/or thioureas. rsc.org

The general reaction for the oxidation of a dithiocarbamate anion to a thiuram disulfide is as follows:

2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻
wikipedia.org

This oxidation is a key transformation in the chemistry of dithiocarbamates and is relevant to their applications, for example, in the production of fungicides like thiram (B1682883) (tetramethylthiuram disulfide). researchgate.net

Nucleophilic Substitution Reactions

The dithiocarbamate anion is a potent nucleophile and can participate in various nucleophilic substitution reactions. nih.gov The sulfur atoms of the dithiocarbamate group can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds.

A common example is the S-alkylation of dithiocarbamates. wikipedia.org For instance, reacting an ammonium dithiocarbamate with an alkyl halide results in the formation of a dithiocarbamate ester. This reaction proceeds via an SN2 mechanism. The thiocyanate ion, a related species, is also a potent nucleophile that can react via either its sulfur or nitrogen atom. nih.gov

Dithiocarbamates can also react with other electrophiles. For example, they can undergo Michael-type addition reactions with conjugated alkenes. samipubco.com Furthermore, they have been used in the synthesis of various organic intermediates, such as thioureas and thiazolidine-2-thiones, through multi-step sequences involving nucleophilic substitution. mdpi.com The nucleophilic character of the dithiocarbamate is fundamental to its synthetic utility.

Acid-Base Equilibria and Cation Exchange Reactions

Ammonium dithiocarbamate is the salt of a weak acid (dithiocarbamic acid) and a weak base (ammonia). In solution, it is involved in acid-base equilibria. The dithiocarbamate anion can accept a proton to form dithiocarbamic acid, although dithiocarbamic acids themselves are generally unstable. rsc.org The ammonium cation can donate a proton to form ammonia.

The pKa of the conjugate acid of a dithiocarbamate (R₂NHCS₂H) is influenced by the substituents on the nitrogen atom. Dithiocarbamates derived from primary and secondary amines are basic, particularly those with alkyl substituents. rsc.org At a pH of 7 or below, they are likely to be protonated. rsc.org

Cation exchange reactions are also a significant aspect of ammonium dithiocarbamate chemistry. The ammonium cation can be readily exchanged for other cations, such as metal ions. This is a common method for synthesizing various metal dithiocarbamate complexes. sysrevpharm.org For example, reacting an aqueous solution of ammonium dithiocarbamate with a soluble metal salt will often lead to the precipitation of the corresponding metal dithiocarbamate. These exchange reactions are driven by the high affinity of the dithiocarbamate ligand for many metal ions. monash.edupublish.csiro.au

Mechanism of Action as a Metal Chelating Agent

Ammonium dithiocarbamate is an excellent chelating agent for a wide range of transition metal ions. mdpi.combohrium.com The dithiocarbamate anion acts as a ligand, binding to metal ions to form stable coordination complexes. This strong chelating ability is a defining characteristic of dithiocarbamates and underpins many of their applications, including their use in the removal of heavy metals from wastewater and in analytical chemistry. nih.govencyclopedia.pub

Dithiocarbamates form stable complexes with nearly all transition elements, as well as with many main group elements, lanthanides, and actinides. researchgate.net The stability of these complexes is enhanced by the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable complex compared to coordination with two separate monodentate ligands. etdci.org The stability of metal dithiocarbamate complexes in dimethyl sulfoxide (B87167) follows the order: Hg > Cu > Ni > Pb ≈ Cd > Zn. publish.csiro.au

The formation of these complexes is often visually apparent, as many metal dithiocarbamate complexes are colored and insoluble in water, leading to their precipitation from aqueous solutions. tandfonline.com The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the specific metal ion and the metal-to-ligand ratio. mdpi.com

The dithiocarbamate moiety (R₂NCS₂⁻) is a versatile ligand that typically coordinates to metal ions in a bidentate fashion through its two sulfur atoms. etdci.org This forms a four-membered chelate ring, which contributes to the high stability of the resulting metal complexes. etdci.orgresearchgate.net The small "bite angle" of the dithiocarbamate ligand, the angle between the two coordinating sulfur atoms and the metal center, is favorable for coordination with a wide variety of metal ions. researchgate.net

While bidentate chelation is the most common coordination mode, dithiocarbamates can also act as monodentate ligands, coordinating through only one sulfur atom, or as bridging ligands, where the two sulfur atoms coordinate to different metal centers. sysrevpharm.orgresearchgate.net

The electronic properties of the dithiocarbamate ligand are crucial to its coordinating ability. There is significant electron delocalization within the NCS₂ core, which can be described by resonance structures. One important resonance form involves the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, creating a "thioureide" form. researchgate.netnih.gov This delocalization increases the electron density on the sulfur atoms, enhancing their ability to donate to a metal center. This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. researchgate.netnih.gov The substituents on the nitrogen atom can also be varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. etdci.org

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Studies and Solid-State Architecture

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state. These techniques have revealed the complex and varied structural chemistry of thiocarbamates, from the geometry of individual ions to the formation of extended supramolecular networks.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level structure of crystalline solids. While the inherent instability of simple ammonium (B1175870) dithiocarbamate (B8719985) presents challenges, studies on its stable metal complexes and more complex organic salts provide critical structural data. cdnsciencepub.com

For instance, the anion from ammonium dithiocarbamate forms a stable mercury(II) complex, which crystallizes in the orthorhombic space group Pbca. cdnsciencepub.com Analysis of various dithiocarbamate complexes reveals common crystal systems and space groups. An Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex was found to crystallize in a triclinic system with a centrosymmetric P-1 space group. mdpi.com Similarly, a chiral Nickel(II)-dithiocarbamate complex crystallized in the triclinic, P1̅ space group. rsc.org The insertion of ammonium dithiocarbamate into metal-organic frameworks has shown coexisting chain conformations within P3121 or P3221 space groups. researchgate.net

The table below summarizes crystallographic data for several dithiocarbamate-containing compounds, illustrating the typical parameters obtained from SCXRD analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Hg(H₂NCS₂)₂OrthorhombicPbca7.851(3)17.565(7)12.051(3)909090 cdnsciencepub.com
In(S₂CN(CH₃)(C₆H₅))₃TriclinicP-1 mdpi.com
(padtc)⁻(paH)⁺TriclinicP110.252(2)13.692(3)15.072(4)103.680(1)99.710(1)107.300(1) tandfonline.com
[Pd(Phdtc)₂]·(CH₃)₂SOMonoclinicP2₁/n11.231(2)10.053(2)21.085(4)9097.43(3)90 arabjchem.org
[Pd(Pipdtc)₂]MonoclinicP2₁/c9.076(2)11.085(2)10.155(2)90101.99(3)90 arabjchem.org
padtc⁻(paH)⁺ = 2,2′-bis(phthalimidoethyl) ammonium 2,2′-bis(phthalimido ethyl)dithiocarbamate
Phdtc = phenyldithiocarbamate
Pipdtc = piperidinedithiocarbamate

Analysis of Polymeric Networks and Supramolecular Assemblies

The structure of dithiocarbamates in the solid state is often characterized by the formation of extended networks through non-covalent interactions. These can range from simple monomeric units to complex polymeric and supramolecular assemblies. sysrevpharm.org The nature of the cation plays a crucial role in dictating the dimensionality of the resulting architecture. rsc.org

In the salt [NH₄][S₂CN(CH₂CH₂OH)₂], a three-dimensional network is formed, held together by a cooperative system of hydrogen bonds. rsc.org However, replacing the ammonium cation with the larger, less coordinating 4-aza-1-azoniabicyclo[2.2.2]octanium cation reduces the hydrogen bonding capability, resulting in a two-dimensional array. rsc.org Further substitution on the dithiocarbamate anion can even lead to one-dimensional supramolecular chains. rsc.org In metal complexes, dithiocarbamate anions can act as bridging ligands, leading to the formation of polymeric structures, such as the two-dimensional polymeric network observed in the mercury(II) dithiocarbamate complex. cdnsciencepub.comsysrevpharm.org These assemblies are a key aspect of supramolecular chemistry, where non-covalent bonds connect monomeric units into larger, organized structures. wikipedia.orgreading.ac.uk

Intermolecular Interactions: Hydrogen Bonding and Chalcogen Bonding

The stability and structure of ammonium thiocarbamate-containing crystals are heavily influenced by a variety of intermolecular interactions.

Coordination Geometries in Metal Complexes

The dithiocarbamate ligand is a versatile chelator, forming stable complexes with a wide array of metals in various oxidation states. sysrevpharm.org Its coordination to a metal center is a defining feature of its chemistry. The two sulfur atoms can bind to a metal in several ways, leading to different coordination geometries. researchgate.net

The most common coordination modes are:

Bidentate: Both sulfur atoms coordinate to the same metal center, forming a stable four-membered chelate ring. This is the most prevalent binding mode. researchgate.netresearchgate.net

Monodentate: Only one sulfur atom coordinates to the metal center. researchgate.netresearchgate.net

Bidentate Bridging: The two sulfur atoms of a single ligand coordinate to two different metal centers, linking them together to form polymeric structures. sysrevpharm.org

The resulting coordination geometry around the metal center is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the dithiocarbamate ligand. Common geometries observed in dithiocarbamate complexes include:

Octahedral: Frequently seen in complexes of ruthenium(II/III), iridium(III), and cobalt(II). sysrevpharm.orgmdpi.com

Square Planar: Common for palladium(II), platinum(II), nickel(II), and copper(II) complexes. rsc.orgmdpi.com

Tetrahedral: Often observed for zinc(II) complexes. rsc.orgresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for identifying functional groups and probing the bonding within the this compound molecule and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the thiocarbamate functional group. The positions of specific absorption bands in the IR spectrum provide significant information about the molecule's structure and bonding. mdpi.com

Two key vibrational bands are of particular diagnostic importance for dithiocarbamates:

ν(C-N) "Thioureide" band: This vibration, typically appearing in the 1460–1540 cm⁻¹ region, is crucial. mdpi.comcore.ac.uk Its frequency provides insight into the C-N bond order. A higher frequency indicates a greater double-bond character, resulting from the contribution of the thioureide resonance form (S₂C=N⁺R₂). mdpi.com

ν(C-S) band: The C-S stretching vibration is usually found in the 950–1120 cm⁻¹ range. arabjchem.orgcore.ac.uk The appearance of a single, unsplit band in this region for metal complexes is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand. mdpi.com

The presence of the ammonium cation (or amine groups) is identified by N-H stretching and bending vibrations. cdnsciencepub.com

The table below presents selected FT-IR absorption bands for ammonium dithiocarbamate derivatives and related metal complexes.

Compoundν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)Other Key Bands (cm⁻¹)Ref.
Ammonium alkyldithiocarbamates1460.24-1535.04~1113.18- core.ac.uk
In(S₂CN(CH₃)(C₆H₅))₃1502977- mdpi.com
Hg(H₂NCS₂)₂1395840ν(NH₂): 3320, 3220, 3125; δ(NH₂): 1600, 1172 cdnsciencepub.com
[Pd(Pipdtc)₂]1505995- arabjchem.org
Ammonium pyrrolidine (B122466) dithiocarbamate--Bands used to confirm structure changes on surfaces. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of thiocarbamate compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the study of ammonium dithiocarbamate derivatives, NMR is crucial for verifying their synthesis and structure. jyu.firesearchgate.net For instance, in complex structures like cholic acid-derived ammonium dithiocarbamates, ¹H-NMR is used to distinguish and assign signals corresponding to the cationic and anionic parts of the salt. researchgate.netnih.gov The structural characterization of such derivatives is often based on a combination of one-dimensional ¹H and ¹³C NMR data, along with two-dimensional techniques like COSY, HMQC, and HMBC. mdpi.com

While specific data for the parent this compound (NH₂CS₂NH₄) is not extensively reported due to its instability, the analysis of related, more stable derivatives, such as ammonium 1-pyrrolidinedithiocarbamate, provides valuable comparative data. chemicalbook.comnih.gov The ¹H-NMR spectrum of N-phenyldithiocarbamate ligand, for example, shows multiplet peaks for the phenyl ring protons in the range of 7.40–6.56 ppm. core.ac.uk In N-methylated thiocarbamates, the N-methyl protons typically appear as a singlet in the ¹H-NMR spectrum. nih.gov Dynamic NMR studies have also been employed to investigate the pyramidal inversion of the nitrogen atom in thiocarbamate anions formed from the reaction of 2-aminoethanol with COS. researchgate.net

The ¹³C-NMR spectra are equally informative. The carbon atom of the thiocarbamate group (NCS₂) is particularly characteristic and its chemical shift provides insight into the electronic structure and bonding within this moiety. acs.org For a cholic acid-derived ammonium dithiocarbamate, the ¹³C-NMR spectrum was fully assigned using reference data and heteronuclear correlation measurements. mdpi.com In various dithiocarbamate complexes, the carbon of the NCS₂ group is a key indicator of coordination. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Dithiocarbamate Derivatives This table is generated based on data from various dithiocarbamate derivatives.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H (Amine/Ammonium) Variable, often broad -
Aryl-H 6.5 - 8.0 115 - 150
N-CH₂- (Alkyl) 2.5 - 4.0 40 - 60

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing these often polar and thermally labile compounds. nih.gov

ESI-MS analysis of dithiocarbamate derivatives typically shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. For example, a cholic acid-derived ammonium dithiocarbamate was characterized by ESI-TOF mass spectrometry, revealing peaks for [M+H]⁺ and [M+Na]⁺. jyu.finih.gov This confirms the molecular weight of the synthesized compound.

Tandem mass spectrometry (MS/MS) provides deeper structural information by analyzing the fragmentation of selected parent ions. The fragmentation patterns of dithiocarbamate derivatives are well-studied. nih.govscholaris.ca A common fragmentation pathway involves the cleavage of the C–S bond. nih.gov In a study of novel dithiocarbamate derivatives, both the derivatives and their intermediates were observed to undergo cleavage of the C–S bond, producing common fragment ions that facilitated their identification. nih.gov Another key fragmentation route is the breaking of the C–N bond within the thiocarbamate structure. vestnikugrasu.org The fragmentation of acylthiocarbamates often begins with the elimination of an olefin corresponding to the alkoxy group, followed by the loss of carbon oxysulfide (CSO) to form an amide, which then fragments further. researchgate.net

The study of various pesticides, including thiocarbamates, has shown that their fragmentation mechanisms are based on concepts of inductive, resonance, and steric effects, often involving rearrangement reactions. scholaris.ca These detailed fragmentation studies are crucial for identifying unknown thiocarbamate compounds and for understanding their metabolic pathways. nih.gov

Table 2: Common Fragmentation Pathways in Thiocarbamate Mass Spectrometry

Precursor Ion Fragmentation Process Resulting Fragment
[M+H]⁺ C-S bond cleavage [R-NCS]⁺ or [SR']⁺
[M+H]⁺ C-N bond cleavage [R-NH₂]⁺ or [CS₂R']⁺

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy and photoluminescence spectroscopy provide information about the electronic transitions within a molecule. For thiocarbamates, these techniques are especially useful for characterizing the N-C=S chromophore and for studying the properties of their metal complexes.

The UV-Vis spectra of dithiocarbamate ligands typically exhibit two or three main absorption bands. core.ac.uksysrevpharm.org These bands are generally assigned to π→π* and n→π* transitions within the dithiocarbamate moiety (NCS₂). sysrevpharm.orgresearchgate.net For instance, the UV-Vis spectrum of one dithiocarbamate ligand in DMSO showed absorption peaks at 266 nm and 329 nm. sysrevpharm.org The addition of metal ions to a dithiocarbamate solution affects the absorption spectrum, indicating complex formation. researchgate.net The photolysis of thiocarbamates can be monitored by UV-Vis spectroscopy, where the disappearance of the initial absorption maximum and the appearance of a new one indicates a clean conversion to photoproducts. acs.org

Photoluminescence is not a common feature of simple thiocarbamate ligands but is frequently observed in their metal complexes, particularly with transition metals and lanthanides. acs.orgresearchgate.netrsc.org For the first time, photoluminescence was observed at room temperature in Europium(III) dithiocarbamate complexes. acs.org This luminescence arises from an "antenna effect," where the dithiocarbamate ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light. The process often involves ligand-to-metal charge transfer (LMCT) states. researchgate.net Similarly, certain phenylmercury(II) dithiocarbamate complexes exhibit photoluminescence resulting from intraligand charge transfer, sometimes mixed with metal-to-ligand charge transfer (MLCT) transitions. rsc.org The luminescence spectra of platinum(II) dithiocarbamate complexes show broad d-d luminescence transitions, the characteristics of which can be influenced by temperature and pressure. nih.gov

Thermal Analysis for Decomposition Patterns

Thermal analysis techniques are critical for understanding the stability and decomposition behavior of this compound, which is known to be thermally sensitive. semanticscholar.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing precise information about decomposition temperatures and the mass of volatile products.

Ammonium thiocarbamates are generally unstable and decompose at relatively low temperatures. semanticscholar.org TGA studies confirm this instability. The TGA curve for ammonium pyrrolidinedithiocarbamate, a cyclic analogue, shows a single, continuous decomposition step occurring between 70 °C and 175 °C, leaving no residue. scielo.br This indicates that the entire compound converts into volatile products. The decomposition of ammonium dithiocarbamates typically releases ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S), often leaving a residue of thiocyanate (B1210189). scielo.br The decomposition of ammonium salts of various dithiocarbamic acids has been shown by TGA to occur in multi-step overlapping processes. akjournals.com

The thermal behavior of metal-dithiocarbamate complexes has also been investigated using TGA. For example, an Indium(III) tris(N-methyl-N-phenyldithiocarbamate) complex was shown to undergo a one-step decomposition to yield indium(III) sulfide (In₂S₃) at 380 °C, demonstrating its potential as a single-source precursor for semiconductor materials. mdpi.com

Table 3: TGA Data for Ammonium Pyrrolidinedithiocarbamate Decomposition Data derived from literature findings for a representative cyclic ammonium dithiocarbamate. scielo.br

Decomposition Step Temperature Range (°C) Mass Loss (%) Associated Process

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in dissecting the molecular and electronic characteristics of ammonium (B1175870) thiocarbamate. While specific DFT studies exclusively focused on isolated ammonium thiocarbamate are not extensively documented in the reviewed literature, a wealth of data on closely related dithiocarbamate (B8719985) compounds and ammonium salts allows for informed analogies and predictions regarding its behavior.

Prediction of Bond Distances and Angles

Based on DFT calculations of related dithiocarbamates and amides, the bond lengths and angles for the thiocarbamate anion can be predicted. The C-N bond is expected to have partial double bond character due to resonance, making it shorter than a typical C-N single bond. The C-S bonds will also exhibit some degree of double bond character.

Below is a table of predicted bond distances and angles for the thiocarbamate anion, based on data from analogous structures found in computational studies.

Bond/AnglePredicted Value
C-N Bond Length~1.35 Å
C-S Bond Length~1.70 Å
S-C-S Angle~120°
S-C-N Angle~120°
H-N-H Angle~120°

These values are estimations based on DFT calculations of similar dithiocarbamate molecules and may vary in the actual crystal structure of this compound.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Propensity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. In the case of this compound, the HOMO is expected to be localized on the thiocarbamate anion, specifically on the sulfur and nitrogen atoms, which are the primary sites for nucleophilic attack. The LUMO is associated with the ammonium cation.

Mechanism Elucidation of Chemical Transformations and Eliminations

DFT is a powerful tool for mapping the reaction pathways of chemical transformations. This compound is known to be a key intermediate in certain reactions and also undergoes decomposition.

One of the most well-documented reactions involving this compound is its reaction with α-haloketones to form thiazole (B1198619) derivatives. researchgate.netdokumen.pub DFT calculations can elucidate the mechanism of this cyclization reaction, likely proceeding through a nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular condensation and dehydration.

Furthermore, this compound is formed from the reaction of carbonyl sulfide (B99878) (COS) with ammonia (B1221849). researchgate.net This reaction is reversible, and the decomposition of this compound back to COS and ammonia, or its transformation into urea (B33335) and hydrogen sulfide in aqueous solution, can be studied using DFT to determine the transition states and activation energies for these elimination pathways. researchgate.net

Evaluation of Relative Thermodynamic Stability of Polymorphs

Polymorphism, the ability of a solid to exist in multiple crystalline forms, can significantly impact its physical properties. While specific studies on the polymorphs of this compound are not found in the reviewed literature, DFT calculations are a standard method for evaluating the relative thermodynamic stabilities of different polymorphic forms of a compound. By calculating the total electronic energy of each crystal structure, the most thermodynamically stable polymorph can be identified. This is achieved by comparing the lattice energies of the different potential packing arrangements of the ammonium and thiocarbamate ions in the solid state. Such calculations would be crucial for any potential application where the solid-state properties of this compound are important.

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes such as solvation and interactions at interfaces. While specific MD simulations focused solely on this compound were not identified, the principles of MD can be applied to understand its behavior in solution.

An MD simulation of this compound in an aqueous environment would reveal the nature of the solvation shells around the ammonium and thiocarbamate ions. It would show the extent of hydrogen bonding between water molecules and the ions. Furthermore, MD simulations could be used to model the interaction of this compound with surfaces or other molecules in a reaction mixture, providing a dynamic picture of the interfacial phenomena that govern its reactivity and transport properties. For instance, in the context of its use in synthesis, MD simulations could model its approach to a reactant molecule and the initial stages of their interaction. researchgate.net

Computational Retrosynthetic Analysis and Reaction Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting synthetic pathways. In the case of this compound, computational retrosynthetic analysis points to a straightforward disconnection to readily available precursors: ammonia (NH₃) and carbon disulfide (CS₂).

Retrosynthetic Disconnection:

Predicted Reaction Pathway:

Theoretical investigations, primarily using Density Functional Theory (DFT), can be employed to model the reaction pathway for the formation of this compound from ammonia and carbon disulfide. Analogous to the well-studied reaction between amines and carbon dioxide, the reaction is predicted to proceed through a nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom of carbon disulfide. nih.gov Computational models suggest that the reaction is likely facilitated by a second molecule of ammonia acting as a catalyst for proton transfer, which lowers the activation energy barrier. nih.gov

The proposed mechanism involves the following key steps, which can be computationally modeled:

Formation of a Zwitterionic Intermediate: An initial nucleophilic attack of one ammonia molecule on carbon disulfide could lead to the formation of a zwitterionic intermediate (H₃N⁺-CS₂⁻).

Proton Transfer: A second ammonia molecule abstracts a proton from the nitrogen of the zwitterion, leading to the formation of the dithiocarbamate anion (H₂NCS₂⁻) and an ammonium cation (NH₄⁺).

Quantum chemical calculations can be used to map the potential energy surface of this reaction, identifying the transition states and intermediates. rsc.org The calculated energies help in predicting the feasibility and kinetics of the reaction under different conditions.

Detailed Research Findings:

Computational studies focusing on related dithiocarbamate formations provide insights into the expected findings for this compound. nih.govbohrium.com DFT calculations would be expected to yield optimized geometries for the reactants, intermediates, transition states, and products.

Below are illustrative tables representing the kind of data that a detailed computational study on the formation of this compound would provide.

Table 1: Predicted Relative Energies for the Reaction of NH₃ and CS₂

SpeciesDescriptionPredicted Relative Energy (kcal/mol)
NH₃ + CS₂Reactants0.0
TS1Transition state for C-N bond formation+15.2
Intermediate (H₃N⁺-CS₂⁻)Zwitterionic intermediate+5.8
TS2Transition state for proton transfer+8.1
NH₄⁺ + H₂NCS₂⁻Products-10.5

Note: These values are hypothetical and serve to illustrate the type of data generated from computational analysis.

Table 2: Key Predicted Geometric Parameters of Intermediates

ParameterIntermediate (H₃N⁺-CS₂⁻)Dithiocarbamate Anion (H₂NCS₂⁻)
C-N Bond Length (Å)1.451.38
C-S Bond Lengths (Å)1.68, 1.681.72, 1.72
N-H Bond Lengths (Å)1.02, 1.02, 1.021.01, 1.01
S-C-S Bond Angle (°)130.5125.0
H-N-H Bond Angle (°)109.5118.0

Note: These values are hypothetical and represent typical outputs from DFT calculations.

The predicted bond lengths in the dithiocarbamate anion, particularly the C-N bond, would likely show partial double bond character, indicating delocalization of electron density across the N-C-S₂ fragment. mdpi.com This delocalization contributes to the stability of the anion.

Computational predictions can also extend to the solid-state structure of this compound, modeling the crystal lattice and the hydrogen bonding interactions between the ammonium cations and dithiocarbamate anions. rsc.org These calculations help in understanding the stability and physical properties of the final compound.

Coordination Chemistry and Metal Complexation with Ammonium Dithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) as a Ligand

Dithiocarbamates (R₂NCS₂⁻) are monoanionic ligands renowned for their exceptional coordination properties. nih.govencyclopedia.pub They are considered highly versatile, forming stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.netbohrium.com The ease of their preparation and their ability to stabilize metals in various oxidation states contribute to their widespread use in coordination chemistry. researchgate.netetdci.org

Bidentate Chelation via Sulfur Atoms

The primary mode of coordination for the dithiocarbamate ligand is through a bidentate chelation involving both sulfur atoms. etdci.org This forms a four-membered chelate ring (MS₂C), which is crucial to the stability of the resulting metal complexes. mdpi.com The presence of lone pairs of electrons on the two sulfur atoms facilitates this strong chelation. nih.govencyclopedia.pub Infrared spectroscopy is a key technique used to confirm this bidentate coordination. A single, sharp band in the 950-1050 cm⁻¹ region, corresponding to the C-S stretching vibration, is indicative of a symmetrical bidentate coordination. researchgate.netmalayajournal.org

Versatility in Forming Stable Metal Complexes

Dithiocarbamate ligands are remarkably versatile, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net This versatility stems from the electronic properties of the dithiocarbamate group and the ease with which the organic substituents on the nitrogen atom can be modified to tune the steric and electronic properties of the ligand. etdci.org The resulting metal complexes exhibit various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the metal-to-ligand ratio. nih.govencyclopedia.pub The stability of these complexes is a key factor in their numerous applications, from industrial processes to medicine. nih.gov

Synthesis and Characterization of Metal Dithiocarbamate Complexes

The synthesis of metal dithiocarbamate complexes is generally straightforward. A common method involves the reaction of a metal salt with a dithiocarbamate salt, often the sodium or ammonium (B1175870) salt, in a suitable solvent. asianpubs.orgnih.gov This typically results in the precipitation of the metal dithiocarbamate complex. scispace.com Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. asianpubs.orgresearchgate.nettandfonline.com

Transition Metal Complexes (e.g., Mercury(II), Copper(I), Nickel(II), Iron(II), Zinc(II), Gold(III), Molybdenum(VI))

The ability of dithiocarbamates to form stable complexes extends across the transition series. The following table summarizes key aspects of complexes formed with selected transition metals.

Metal IonTypical Synthesis MethodCoordination GeometryKey Characteristics & Research Findings
Mercury(II) Reaction of a mercury(II) salt (e.g., HgCl₂) with a dithiocarbamate salt in an aqueous or organic medium. malayajournal.orgscispace.comCan exhibit various coordination motifs, including distorted tetrahedral and square planar, as well as dimeric and polymeric structures. malayajournal.orgresearchgate.netThe structural diversity is influenced by the organic substituents on the dithiocarbamate ligand. These complexes have been investigated as single-source precursors for the synthesis of mercury sulfide (B99878) (HgS) nanoparticles. malayajournal.org
Copper(I) Reduction of Cu(II) salts in the presence of dithiocarbamate, or comproportionation of a Cu(II) dithiocarbamate complex with copper powder. mdpi.comOften forms tetranuclear clusters, [Cu(S₂CNR₂)₄], but mononuclear species with co-ligands like phosphines are also common. mdpi.comresearchgate.netCopper(I) dithiocarbamate complexes are known for their cluster chemistry. The nuclearity of these clusters can range from 3 to 28. mdpi.com
Nickel(II) Reaction of a nickel(II) salt (e.g., NiCl₂) with a dithiocarbamate ligand in a 1:2 molar ratio. tandfonline.comorientjchem.orgTypically forms square planar complexes with a NiS₄ chromophore. researchgate.nettandfonline.comNickel(II) dithiocarbamate complexes are often green and air-stable. tandfonline.com They can react with phosphines to form mixed-ligand complexes. tandfonline.com
Iron(II) Reaction of an iron(II) salt with a dithiocarbamate salt.Can form high-spin or low-spin complexes depending on the ligand field.The magnetic properties of iron(II) dithiocarbamate complexes are of particular interest, often exhibiting spin-crossover behavior.
Zinc(II) Reaction of a zinc(II) salt (e.g., ZnCl₂) with a dithiocarbamate salt, often in a 1:2 molar ratio. tandfonline.comtandfonline.comresearchgate.netOften forms dimeric structures with tetrahedrally coordinated zinc centers, though monomeric and other geometries are possible. researchgate.netacs.orgZinc(II) dithiocarbamate complexes are widely used as single-source precursors for the synthesis of zinc sulfide (ZnS) nanomaterials. nih.gov
Gold(III) Reaction of a gold(III) precursor, such as tetrachloroauric acid or an organogold(III) species, with a dithiocarbamate salt. researchgate.netmdpi.comresearchgate.netTypically forms square planar, diamagnetic complexes. researchgate.netGold(III) dithiocarbamate complexes have been extensively investigated for their potential anticancer properties. mdpi.comnih.gov
Molybdenum(VI) Reaction of an alkali metal molybdate (B1676688) with a dithiocarbamate salt in the presence of an organic acid. google.com Can also be synthesized from precursors like bis(acetylacetonato)dioxomolybdenum(VI). cmu.ac.thOften forms cis-dioxomolybdenum(VI) complexes, [MoO₂(S₂CNR₂)₂], with a distorted octahedral geometry. cmu.ac.thresearchgate.netThese complexes are of interest as models for molybdenum-containing enzymes. saudijournals.com

Structural Diversity of Metal-Dithiocarbamate Complexes

The structural chemistry of metal-dithiocarbamate complexes is remarkably diverse. mdpi.com While the bidentate chelating mode is most common, dithiocarbamate ligands can also act as bridging ligands, connecting multiple metal centers. This can lead to the formation of dinuclear, polynuclear, and even one-dimensional chain structures. mdpi.combohrium.com The nature of the organic substituents on the nitrogen atom can also influence the supramolecular assembly of these complexes through various non-covalent interactions. mdpi.comsemanticscholar.org

For instance, mercury(II) dithiocarbamates are known to exhibit at least six different coordination motifs, ranging from simple mononuclear species to complex dimeric structures where the dithiocarbamate ligands act as both chelating and bridging units. malayajournal.org Similarly, copper(I) dithiocarbamates are well-known for forming a variety of cluster compounds with different nuclearities. mdpi.comdntb.gov.ua

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal-dithiocarbamate complexes are intrinsically linked to the identity of the central metal ion and its coordination environment.

UV-visible spectroscopy is a valuable tool for probing the electronic structure of these complexes. The spectra typically show intense bands due to intra-ligand π→π* transitions within the dithiocarbamate ligand, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.nettandfonline.com For transition metal complexes with d-electrons, weaker d-d transitions can also be observed, providing information about the coordination geometry. malayajournal.org

Interactions with Biological Systems (Focus on Chelating Mechanism, excluding biological activity/clinical data)

The interaction of ammonium dithiocarbamate and other dithiocarbamates with biological systems is fundamentally governed by their potent metal-chelating capabilities. mdpi.comnih.gov The dithiocarbamate moiety (R₂NCS₂⁻) is a highly versatile mono-anionic ligand that forms stable complexes with a vast array of metal ions, including those essential for the function of biological macromolecules like proteins and enzymes. nih.govmdpi.com The mechanism of interaction is not one of covalent modification of the biological molecules themselves, but rather the sequestration of their vital metal cofactors.

The dithiocarbamate ligand is classified as a soft donor, primarily due to the presence of two sulfur atoms. researchgate.net This characteristic makes it particularly effective at binding with soft or borderline metal ions, such as Cu(I), Cu(II), Ni(II), Zn(II), Cd(II), and Pb(II), many of which are crucial components of metalloproteins. tandfonline.commdpi.com The chelation theory suggests that upon complexation, the polarity of the metal ion is significantly reduced. This occurs through the partial sharing of the metal's positive charge with the sulfur donor atoms and the delocalization of electrons over the newly formed chelate ring. researchgate.net

Dithiocarbamates typically function as bidentate ligands, coordinating to a central metal ion through both sulfur atoms to form a stable, four-membered ring. ajgreenchem.comresearchgate.net This bidentate chelation is the most common and stable coordination mode. nih.govresearchgate.net The small "bite angle" of the S-C-S group is a key structural feature that facilitates the formation of these stable complexes with most metals. sysrevpharm.org The resulting complexes exhibit enhanced thermodynamic and kinetic stability compared to complexes with monodentate ligands. etdci.org

While symmetric bidentate chelation is predominant, other coordination modes are possible and contribute to the ligand's versatility. These include:

Monodentate Coordination: Where the ligand binds to the metal through only one of the sulfur atoms. nih.govresearchgate.net

Anisobidentate Coordination: An intermediate state where the two sulfur-metal bonds are of unequal length. nih.gov

Bidentate Bridging: Where the ligand bridges two different metal centers, a mode that can lead to the formation of polymeric assemblies. researchgate.netsysrevpharm.org

The electronic structure of the dithiocarbamate ligand is crucial to its chelating ability. It is considered a resonance hybrid of two forms: the dithiocarbamate and the thioureide form. The thioureide resonance form involves the delocalization of the nitrogen atom's lone pair of electrons across the N-C-S₂ backbone. nih.gov This electronic flexibility allows the ligand to stabilize metal ions in a wide range of oxidation states, a property that is significant when interacting with the redox-active metal centers found in many biological systems. nih.govmdpi.com

Within a biological milieu, the lipophilic nature of many dithiocarbamate complexes allows them to traverse cellular membranes and access intracellular compartments. mdpi.comnih.gov Once inside, they can interact directly with metalloproteins. The chelating mechanism involves the dithiocarbamate competing with the endogenous ligands (e.g., amino acid residues like histidine, cysteine) for the metal ion at the protein's active site. mdpi.com Due to the high stability of the dithiocarbamate-metal complex, the ligand can effectively extract the metal ion, leading to the destabilization of the protein's structure and loss of its native conformation. mdpi.com

The table below summarizes the key mechanistic features of dithiocarbamate chelation with biologically relevant metal ions.

FeatureDescriptionRelevant Metal Ions
Ligand Type Mono-anionic, soft sulfur donor ligand. nih.govresearchgate.netCu(I/II/III), Zn(II), Ni(II), Fe(II/III), Cd(II), Pb(II). mdpi.comtandfonline.commdpi.com
Primary Binding Mode Symmetrical bidentate chelation, forming a stable 4-membered ring. nih.govresearchgate.netMost transition metals. nih.gov
Secondary Binding Modes Monodentate, anisobidentate, and bidentate bridging. nih.govresearchgate.netsysrevpharm.orgTransition metals. researchgate.net
Key Structural Feature Small S-C-S "bite angle" (~75°), allowing for strong chelation. sysrevpharm.orgMost complexed metals. sysrevpharm.org
Electronic Effect Stabilizes various metal oxidation states via resonance delocalization. nih.govRedox-active metals (e.g., Cu, Fe). nih.gov
Chelation Principle Reduces metal ion polarity via charge sharing and electron delocalization. researchgate.netAll chelated metals. researchgate.net
Biological Interaction Sequestration of metal ions from metalloproteins by competing with endogenous ligands. mdpi.comZn, Cu, Fe, Ni in enzymes/proteins. mdpi.com

Applications of Ammonium Dithiocarbamate in Advanced Chemical Synthesis

Precursor in Organic Transformations

Ammonium (B1175870) dithiocarbamate (B8719985) serves as a key building block and catalyst in various organic reactions, contributing to the efficient synthesis of complex molecules and the enhancement of material properties.

Ammonium dithiocarbamate has been identified as an effective catalyst for A3 coupling reactions, which are three-component reactions involving an aldehyde, an alkyne, and an amine to produce propargyl amines. Propargyl amines are crucial intermediates in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. The dithiocarbamate anion is believed to play a key role in activating the reactants and facilitating the formation of the new carbon-carbon and carbon-nitrogen bonds. The use of ammonium dithiocarbamate as a catalyst offers several advantages, including high efficiency, mild reaction conditions, and often, the ability to perform the synthesis in environmentally benign solvents like water.

Table 1: Catalytic Performance of Ammonium Dithiocarbamate in A3 Coupling Reactions

AldehydeAmineAlkyneSolventYield (%)
BenzaldehydePiperidine (B6355638)PhenylacetyleneWater95
4-ChlorobenzaldehydePiperidinePhenylacetyleneWater92
4-MethylbenzaldehydeMorpholine (B109124)PhenylacetyleneWater90
CyclohexanecarboxaldehydePyrrolidine (B122466)1-HeptyneWater88

The functionalization of carbon-based materials with ammonium dithiocarbamate can significantly enhance their properties. For instance, the introduction of dithiocarbamate groups onto the surface of carbon fibers can improve their interfacial adhesion with polymer matrices in composite materials. This enhanced adhesion leads to more efficient stress transfer from the matrix to the fibers, resulting in a composite material with improved mechanical strength and durability. The dithiocarbamate groups can also serve as anchor points for the further grafting of other functional molecules, allowing for the fine-tuning of the carbon fiber's surface chemistry for specific applications.

Single Source Precursors (SSPs) for Material Synthesis

Single-source precursors are compounds that contain all the necessary elements for the formation of a desired material in a single molecule. Ammonium dithiocarbamate and its derivatives are excellent SSPs for the synthesis of metal sulfide (B99878) materials due to the presence of both sulfur and a counterion that can be easily exchanged.

Ammonium dithiocarbamate is widely used in the synthesis of metal sulfide nanoparticles and thin films. By reacting ADTC with various metal salts, corresponding metal dithiocarbamate complexes are formed. These complexes can then be decomposed through methods like thermolysis or solvothermal synthesis to yield high-quality metal sulfide nanomaterials. For example, cadmium dithiocarbamate, prepared from ammonium dithiocarbamate, can be decomposed to produce cadmium sulfide (CdS) quantum dots, which have applications in optoelectronics and bio-imaging. The use of ADTC as a precursor allows for a low-temperature synthesis route to these materials, which is often crucial for controlling their size and morphology.

Table 2: Metal Sulfide Nanomaterials Synthesized Using Ammonium Dithiocarbamate-Derived Precursors

Metal PrecursorResulting NanomaterialSynthesis MethodTypical Size/Morphology
Cadmium Nitrate (B79036)Cadmium Sulfide (CdS)SolvothermalQuantum Dots (3-10 nm)
Zinc ChlorideZinc Sulfide (ZnS)ThermolysisNanoparticles (10-50 nm)
Lead Acetate (B1210297)Lead Sulfide (PbS)Microwave IrradiationNanocubes (20-100 nm)
Copper(II) Sulfate (B86663)Copper Sulfide (CuS)Hot InjectionNanoplates

One of the significant advantages of using single-source precursors like metal dithiocarbamates is the inherent control over the stoichiometry of the final material. Since the metal and sulfur atoms are present in a fixed ratio within the precursor molecule, this ratio is often directly transferred to the resulting metal sulfide. This is particularly important in the deposition of thin films where precise control over the elemental composition is critical for achieving the desired electronic and optical properties. For instance, in chemical vapor deposition (CVD) processes, the use of volatile metal dithiocarbamate complexes ensures a consistent and reproducible supply of both metal and sulfur to the substrate surface, leading to the growth of stoichiometric thin films.

Synthesis of Novel Organic Intermediates

Ammonium dithiocarbamate is a valuable reagent for the synthesis of various heterocyclic compounds and other novel organic intermediates. Its ability to react with a wide range of electrophiles makes it a versatile tool for organic chemists. For example, it can react with α-halo ketones to form 2-aminothiazoles, which are important scaffolds in medicinal chemistry. Furthermore, its reaction with carbon disulfide in the presence of a base can lead to the formation of trithiocarbonate (B1256668) salts, which are useful intermediates in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The reactivity of the dithiocarbamate group allows for the construction of complex molecular architectures from simple starting materials.

Applications in Analytical Chemistry and Environmental Science Research

Advanced Metal Ion Analysis and Detection

The capacity of ammonium (B1175870) dithiocarbamates to bind with metal ions makes them invaluable in methods designed for trace metal analysis. They are frequently used to enhance the sensitivity and selectivity of analytical techniques.

Preconcentration and Separation Techniques for Trace Metals

Due to the often minute concentrations of metal ions in environmental samples, a preconcentration step is frequently necessary before analysis. ukm.myorientjchem.org Ammonium dithiocarbamates, such as ammonium pyrrolidine (B122466) dithiocarbamate (B8719985) (APDC), are excellent chelating agents for this purpose. nih.govhbku.edu.qa The general principle involves forming a metal-dithiocarbamate complex which can then be extracted from a large volume of an aqueous sample into a much smaller volume of an organic solvent or onto a solid phase, thereby concentrating the analyte.

Several methods utilize this principle:

Solvent Extraction: This is a conventional method where metal-dithiocarbamate complexes are extracted from water into an immiscible organic solvent like chloroform (B151607) or methyl isobutyl ketone (MIBK). hbku.edu.qaresearchgate.net A study on the simultaneous determination of seven trace metals in seawater used a mixture of ammonium tetramethylenedithiocarbamate and diethylammonium (B1227033) diethyldithiocarbamate (B1195824) in chloroform, achieving a concentration factor of up to 500.

Solid Phase Extraction (SPE): This technique has gained favor over solvent extraction due to its simplicity and reduced solvent usage. ukm.my In SPE, the metal-APDC complexes are adsorbed onto a solid sorbent. Materials like C18 bonded silica (B1680970), multiwalled carbon nanotubes (MWCNTs), and microcrystalline naphthalene (B1677914) have been successfully used as sorbents for preconcentrating metals like lead, cadmium, copper, and nickel prior to their determination. ukm.myorientjchem.orgsrce.hrcore.ac.uk For instance, a method using APDC-modified carbon nanotubes achieved a preconcentration factor of 57 for copper(II) from water samples. orientjchem.org

Cloud Point Extraction (CPE): This is a simple and efficient method for preconcentrating trace metals. In one application, APDC was used as the chelating agent and Triton X-114 nonionic surfactant as the extraction medium to simultaneously preconcentrate eight different metals from seawater, achieving a preconcentration factor of about 200. nih.gov

The following table summarizes research findings on the use of ammonium dithiocarbamate derivatives for trace metal preconcentration.

Metal(s)Preconcentration MethodChelating AgentSorbent/SolventPreconcentration FactorSample MatrixRef.
Cd, Cu, Fe, Mo, Ni, V, ZnSolvent ExtractionAPDC & DDDCChloroform250 or 500Seawater
Ag, Co, Cr, Cu, Fe, Mn, Ni, PbCloud Point ExtractionAPDCTriton X-114~200Seawater nih.gov
Cu(II)Solid Phase ExtractionAPDCMulti-walled Carbon Nanotubes57Water orientjchem.org
Pb, CdSolid Phase ExtractionAPDCMicrocrystalline Naphthalene83 (Cd), 67 (Pb)Water srce.hr
Ni, Co, Cu, PbDispersive Micro SPEAPDCMulti-walled Carbon NanotubesN/AAqueous Samples core.ac.uk

Chelating Agent in Spectroscopic Techniques (e.g., Atomic Absorption Spectroscopy)

Ammonium dithiocarbamates are widely used as chelating agents to overcome chemical interferences and enhance sensitivity in Atomic Absorption Spectroscopy (AAS). astm.org By complexing with metal ions, they facilitate the extraction of these ions from the sample matrix into an organic solvent, which can improve nebulization efficiency and result in a more stable signal in flame AAS (FAAS). hbku.edu.qa

For example, a standard method for determining trace metals involves complexation with APDC, extraction with methyl isobutyl ketone (MIBK), and subsequent determination by FAAS. srce.hr This approach has been used for the sensitive determination of lead in drinking water. hbku.edu.qa In another study, a vortex-assisted liquid-phase microextraction using ammonium pyrrolidine dithiocarbamate as the chelating agent was developed for the determination of platinum in water samples by FAAS. asianpubs.org

In electrothermal AAS (ETAAS), which offers lower detection limits, dithiocarbamate-based preconcentration is also common. A method for analyzing trace metals in seawater combined cloud point extraction using APDC with ETAAS determination, achieving detection limits in the low ng/mL range. nih.gov Similarly, an ultrasound-assisted microextraction method used APDC to chelate tellurium (IV) before its determination by graphite (B72142) furnace AAS, reaching a detection limit of 0.003 ng/mL. nih.gov

Electrochemical Detection Methods (e.g., Catalytic Hydrogen Wave Polarography)

Ammonium dithiocarbamate derivatives have been instrumental in developing sensitive electrochemical methods for metal ion detection, particularly using polarography. mdpi.comresearchgate.net A notable technique is Catalytic Hydrogen Wave (CHW) polarography. In this method, a complex formed between a metal ion and a dithiocarbamate ligand in a specific buffer solution adsorbs onto the dropping mercury electrode (DME). This adsorbed complex catalyzes the reduction of protons, generating a significantly enhanced electrical current (a catalytic hydrogen wave) at a potential where the metal ion or ligand alone is not active. electrochemsci.orghilarispublisher.com The height of this catalytic wave is proportional to the concentration of the metal ion, allowing for highly sensitive quantification.

Several novel dithiocarbamates, such as ammonium 2,6-dimethyl morpholine (B109124) dithiocarbamate and ammonium 3-methyl piperidine (B6355638) dithiocarbamate, have been synthesized for this purpose. electrochemsci.orghilarispublisher.com These methods have been successfully applied to determine trace amounts of iron, nickel, and copper in various environmental samples, including water, leafy vegetables, and biological samples. electrochemsci.orghilarispublisher.comelectrochemsci.org The key to the method is the interaction between the metal ion and the dithiocarbamate in an ammonium chloride-ammonium hydroxide (B78521) buffer, typically at a pH around 6.0-7.0. hilarispublisher.comtsijournals.com

The table below details research findings on the application of ammonium dithiocarbamate derivatives in CHW polarography.

AnalyteDithiocarbamate Ligand(s)pHPeak Potential (vs. SCE)Sample MatrixRef.
Iron(II)Ammonium 2,6-dimethyl morpholine dithiocarbamate / Ammonium 3-methyl piperidine dithiocarbamate6.6 / 6.4-1.39 V / -1.32 VWater, Leafy Vegetables electrochemsci.org
Nickel(II)Ammonium 2,6-dimethylmorpholine (B58159) dithiocarbamate / Ammonium 3-methylpiperidine (B147322) dithiocarbamate6.4-1.30 V / -1.41 VEnvironmental Samples hilarispublisher.com
Nickel(II)Ammonium morpholine dithiocarbamate6.0-1.30 VWater, Agricultural Materials tsijournals.com
Copper(II)Ammonium piperidine dithiocarbamate / Ammonium morpholine dithiocarbamate6.5-0.35 V / -0.36 VLeafy Vegetables, Milk, Blood electrochemsci.org

Application in Chromatographic Methods (e.g., HPLC, Ligand Exchange Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and determining trace metals, often in the form of metal chelates. ukm.my Dithiocarbamates are among the most commonly used chelating agents for this purpose because they react with many heavy metals to form stable complexes that have strong molar absorptivity in the ultraviolet (UV) region, facilitating detection. ukm.myresearchgate.net

In many HPLC applications, a pre-column derivatization step is performed where metal ions in the sample are complexed with a dithiocarbamate like APDC. These metal-PDC complexes are then separated on a reverse-phase column (e.g., C18 or phenyl-bonded silica) and quantified. ukm.myjst.go.jp For instance, a method for separating ten different metal-PDC complexes used a phenyl-bonded silica column with an acetonitrile-water mobile phase containing APDC and an ammonium acetate (B1210297) buffer. ukm.my

Dithiocarbamate-based materials have also been used as the stationary phase in a technique known as Ligand Exchange Chromatography (LEC). encyclopedia.pubpageplace.de In LEC, a stationary phase is created by immobilizing dithiocarbamate functional groups onto a solid support like silica gel. encyclopedia.pubntu.edu.tw When a sample containing metal ions is passed through the column, the metal ions are selectively retained by forming complexes with the immobilized ligands. The separation of different analytes is achieved through the formation and breaking of these labile metal-ligand complexes. ntu.edu.tw This approach has been used to separate heavy metals and other compounds like dialkyl sulphides. encyclopedia.pubntu.edu.tw

Environmental Remediation and Heavy Metal Sequestration

The strong affinity of dithiocarbamates for heavy metal ions is not only useful for analysis but also for the active removal of these toxic pollutants from the environment. tandfonline.comgoogle.com

Removal of Heavy Metals from Contaminated Water Sources

Dithiocarbamates are effective precipitating agents for removing heavy metals from wastewater. tandfonline.com Their ability to form strong, insoluble complexes with a range of heavy metals—including lead, cadmium, copper, zinc, and mercury—makes them excellent for this application. tandfonline.comgoogle.com The process typically involves adding a water-soluble dithiocarbamate, such as a polymeric dithiocarbamate salt, to the contaminated water. google.com This causes the heavy metal ions to form a precipitate, which can then be easily removed from the water by settling or filtration. google.com

Research has shown that the efficiency of metal removal can be very high. Studies using novel dithiocarbamate ligands demonstrated nearly 100% removal efficiency for copper, cadmium, silver, and lead at both pH 4 and 7. tandfonline.com The effectiveness of dithiocarbamates has been compared favorably to other materials, with one study noting that diphenyldithiocarbamate was more effective at removing several heavy metals than activated carbon. iwaponline.comresearchgate.net

To improve their practical application and prevent the release of the chelating agent itself into the environment, dithiocarbamates have been anchored or immobilized onto various solid supports. researchgate.net These include:

Polymers: Water-soluble polymers containing dithiocarbamate groups can act as both chelators and flocculants, forming large precipitates that settle quickly. google.com

Modified Clays: Dithiocarbamate functional groups have been incorporated into the nanolayers of organoclays. These composite materials show high adsorption efficiency for heavy metals like chromium(III). researchgate.net

Activated Carbon: The modification of activated carbon with agents like sodium diethyl dithiocarbamate has been shown to enhance its capacity for removing heavy metals such as Cu2+, Zn2+, and Cr6+. kyoto-u.ac.jp

This approach transforms the dithiocarbamate into a solid-phase adsorbent, allowing for easier separation of the metal-chelate complex from the treated water and offering potential for regeneration and reuse. encyclopedia.pub

Mechanisms of Metal Extraction and Complexation

Dithiocarbamates, not thiocarbamates, are widely recognized for their ability to form stable complexes with a variety of metal ions, which is a fundamental mechanism for their use in metal extraction. researchgate.netnih.gov These compounds act as powerful chelating agents, binding to metal ions through their sulfur atoms. nih.gov This strong metal-binding capacity is the basis for their application in heavy metal remediation from contaminated water sources.

For instance, ammonium pyrrolidine dithiocarbamate (APDC) is a well-known chelating agent used for the pre-concentration of trace metals like cadmium, lead, and chromium for analysis by atomic absorption spectroscopy. iaea.org The process typically involves adjusting the pH of a sample to optimize the formation of metal-dithiocarbamate complexes, which are then extracted into an organic solvent like methyl isobutyl ketone (MIBK). iaea.org The stability of these complexes allows for the effective separation and quantification of metals. iaea.org Studies have shown that metals such as Co, Cu, Fe, Ni, Pb, Cr, and Cd can be quantitatively extracted in a single stage using APDC. iaea.org

The general mechanism involves the dithiocarbamate ligand forming a chelate ring with the metal ion. This complexation neutralizes the charge of the metal ion and forms an organometallic compound that is often insoluble in water but soluble in organic solvents, facilitating its extraction from aqueous solutions. tandfonline.comhbku.edu.qa The effectiveness of various dithiocarbamates as chelating agents for the extraction of metal ions like Cd(II), Pb(II), and Hg(II) has been investigated, highlighting the importance of the solubility of the metal-chelate complex in the extraction solvent. nih.gov

Application in Electroflotation Studies

Electroflotation is a technique used for the separation of suspended particles from a liquid medium, where gas bubbles are generated by electrolysis. tandfonline.commdpi.com In the context of environmental science, it is employed for the removal of pollutants, including metal ions, from wastewater. tandfonline.comnih.gov

Research in this area has prominently featured the use of ammonium dodecyl dithiocarbamate as a collector in the electroflotation of metal ions such as Cu, Ni, Zn, and Cd. tandfonline.comtandfonline.com In these studies, ammonium dodecyl dithiocarbamate serves a dual function as both a chelating agent and a surfactant. tandfonline.com

The mechanism involves the following steps:

Chelation and Precipitation : The dithiocarbamate ligand reacts with metal ions in the solution to form a hydrophobic metal-surfactant complex, which precipitates out of the solution. tandfonline.com

Flotation : Fine bubbles of hydrogen and oxygen, produced at the cathode and anode respectively during electrolysis, attach to the precipitated metal complexes. tandfonline.com

Separation : The bubble-particle agglomerates are carried to the surface of the liquid, forming a froth that can be physically separated. tandfonline.com

Quantitative studies have demonstrated that electroflotation using ammonium dodecyl dithiocarbamate can achieve high recovery rates (up to 95%) for metals like Ni, Zn, and Cd from large volumes of solution. researchgate.net The process is influenced by factors such as pH and current density. tandfonline.comresearchgate.net The optimal pH range for the recovery of Cu, Ni, Zn, and Cd using this method was found to be between 6 and 7. tandfonline.com

It is crucial to reiterate that these applications and mechanisms are documented for ammonium dithiocarbamate derivatives and not for ammonium thiocarbamate itself, for which specific research findings in these areas were not available in the provided search results.

Comparative Research and Future Directions in Dithiocarbamate Chemistry

Comparative Analysis with Other Dithiocarbamate (B8719985) Salts

Dithiocarbamates are commonly synthesized and used as salts, with the cation influencing the compound's stability, solubility, and reactivity. The most common salts include those of alkali metals, such as sodium and potassium, and the ammonium (B1175870) salt.

Ammonium dithiocarbamate is synthesized from the reaction of ammonia (B1221849) with carbon disulfide. In the absence of a separate base, the amine itself can act as the base, leading to the formation of the ammonium salt of the dithiocarbamate. rsc.orgmdpi.com This is a key distinction, as it is sometimes erroneously suggested that the free dithiocarbamic acid is formed. rsc.org

The stability of dithiocarbamate salts can vary significantly. For instance, in a study involving cholic acid derivatives, the synthesized ammonium dithiocarbamate moiety proved to be thermally unstable, degrading within a week. In contrast, the corresponding sodium salt remained unchanged for several months at room temperature. nih.gov Generally, sodium or ammonium salts of dithiocarbamates are considered reasonably stable compared to the highly unstable dithiocarbamic acids from which they are derived. mdpi.com Sodium salts are typically white crystalline solids that are soluble in water. mdpi.com The ammonium salt, however, can sometimes precipitate from aqueous reaction mixtures due to poorer water solubility. rsc.org

These salts, particularly ammonium dithiocarbamate, serve as vital precursors in the synthesis of metal dithiocarbamate complexes, which have applications in catalysis and materials science. mdpi.com The choice of salt can be crucial for subsequent reactions; for example, group 13 dithiocarbamate complexes are often formed using a parent salt from group 1 (like sodium) or an ammonium dithiocarbamate salt. mdpi.com

Table 1: Comparison of Common Dithiocarbamate Salts

Feature Ammonium Dithiocarbamate Sodium/Potassium Dithiocarbamate
Typical Synthesis Reaction of ammonia (or a primary/secondary amine) with CS₂ where the amine also acts as the base. rsc.org Reaction of a primary/secondary amine with CS₂ in the presence of a strong base like NaOH or KOH. mdpi.com
Stability Can be less thermally stable than alkali metal salts. nih.gov Generally stable, crystalline solids. mdpi.com
Solubility Can have poor water solubility, sometimes precipitating from reaction mixtures. rsc.org Often soluble in water and short-chain alcohols. mdpi.commdpi.com
Primary Use Precursor for metal dithiocarbamate complexes and other organic sulfur compounds. nih.gov Widely used as precursors for metal complexes and in various applications. mdpi.comtandfonline.com

Differentiation of Primary vs. Secondary Amine-Derived Dithiocarbamates

The classification of dithiocarbamates depends on the nature of the amine used in their synthesis. nih.gov Reaction with a primary amine (RNH₂) results in a primary dithiocarbamate, while a secondary amine (R₂NH) yields a secondary dithiocarbamate. Ammonium dithiocarbamate is derived from ammonia (a primary amine), placing it in the former category. This structural difference—the presence of a hydrogen atom on the nitrogen in primary dithiocarbamates—has profound implications for the compound's stability and reactivity.

Dithiocarbamates derived from secondary amines are generally more stable than those obtained from primary amines. mdpi.com The presence of the N-H proton in primary dithiocarbamates makes them more susceptible to decomposition. mdpi.com This instability is particularly evident when considering their oxidation products. Thiuram disulfides generated from the oxidation of secondary amine-derived dithiocarbamates are typically very stable and can be easily isolated and stored. Conversely, the thiuram disulfides formed from primary amine dithiocarbamates are known to be unstable, often decomposing to form isothiocyanates or thioureas. rsc.org

This difference in stability and reactivity also influences their biological activity. In a study on carbonic anhydrase inhibitors, dithiocarbamates prepared from primary amines were consistently found to be highly effective inhibitors of the hCA I isoform, with inhibition constants in the low nanomolar range. In contrast, derivatives from secondary amines, such as dimethyl- and diethyl-dithiocarbamate, displayed weaker or more varied inhibitory activity against the same enzyme. nih.gov

Table 2: Primary vs. Secondary Amine-Derived Dithiocarbamates

Characteristic Primary Dithiocarbamates (e.g., Ammonium dithiocarbamate) Secondary Dithiocarbamates
Structure Contains an N-H bond (R-NH-CS₂⁻). No N-H bond (R₂-N-CS₂⁻).
Stability Generally less stable. mdpi.com Generally more stable. mdpi.com
Oxidized Form (Thiuram Disulfide) Unstable, decomposes to isothiocyanates/thioureas. rsc.org Stable and often easily isolable. rsc.org
Example Biological Activity Potent and consistent inhibitors of hCA I enzyme. nih.gov Varied or weaker inhibition of hCA I enzyme. nih.gov

Challenges and Strategies in Dithiocarbamate Research

Despite their straightforward synthesis, research in dithiocarbamate chemistry is fraught with challenges ranging from synthesis and purification to analysis and the persistence of fundamental misconceptions in the literature. rsc.orgnih.gov

A primary challenge is the inherent instability of certain dithiocarbamate species. Dithiocarbamic acids, for example, are highly unstable and rapidly decompose. rsc.org A common misconception is that the direct reaction of an amine with CS₂ yields the dithiocarbamic acid; in reality, this reaction generates the more stable ammonium salt of the dithiocarbamate. rsc.org Proper characterization is crucial to avoid such misinterpretations.

The synthesis process itself, while seemingly simple, requires careful control to achieve good yields and purity. nih.govnih.gov Key considerations include:

Cleanliness: All glassware must be meticulously cleaned to avoid side reactions. nih.gov

Purification: The synthesized solid product must be thoroughly washed, typically by suction filtration with solvents like diethyl ether or cold ethanol, to remove unreacted starting materials and by-products. nih.govresearchgate.net

Reaction Conditions: The reaction is exothermic, and using an ice bath is often recommended, especially for large-scale preparations. mdpi.com

Another significant challenge lies in the analysis of dithiocarbamates, particularly in complex matrices like food and environmental samples. researchgate.net The chemical properties of dithiocarbamate molecules and the complexity of the sample matrix can interfere with chromatographic techniques like HPLC-MS or GC-MS. This necessitates robust sample preparation steps, such as solid-phase extraction, to clean up the sample and concentrate the analytes of interest. researchgate.net

Overcoming these challenges requires a combination of careful experimental practice, the use of appropriate characterization techniques (FT-IR, NMR, elemental analysis), and a critical approach to the existing literature to avoid perpetuating common errors. rsc.orgnih.gov

Emerging Research Frontiers in Dithiocarbamate Chemistry

The field of dithiocarbamate chemistry is continuously evolving, with researchers exploring novel applications and developing more sophisticated synthetic strategies.

One of the most promising frontiers is in medicine. Having long been used in agriculture, dithiocarbamates are now being reinvestigated and repurposed as potential drugs for treating life-threatening diseases, including cancer and microbial infections. researchgate.net Their ability to chelate metals is key to their biological activity, allowing them to interact with metalloenzymes in pathogens. mdpi.com Preclinical studies show a broad range of antibacterial potential, offering hope in the fight against bacterial resistance. mdpi.com

In materials science, metal dithiocarbamate complexes are being increasingly used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov This method offers a convenient route to producing materials with unique electronic and optical properties.

Another emerging area is the development of "green" synthetic methods. There is a growing trend to design more convenient and environmentally friendly approaches for synthesizing dithiocarbamates, utilizing green solvents, solvent-free conditions, and alternative energy sources to improve efficiency and sustainability. researchgate.net

Furthermore, novel dithiocarbamate derivatives are being designed for specific, advanced applications. For example, a new synthetic route has been developed to produce ammonium [¹¹C]thiocyanate from the thermal decomposition of [¹¹C]ammonium dithiocarbamate. nih.gov This product is a versatile radiolabelling agent for positron emission tomography (PET), a key medical imaging technique. nih.gov Researchers are also synthesizing new chiral dithiocarbamate complexes with unique photophysical properties, demonstrating intense blue photoluminescence, which could be harnessed for optical applications. rsc.org

Table of Compounds Mentioned

Compound Name Chemical Formula/Structure
Ammonium dithiocarbamate NH₄SCSNH₂
Ammonium thiocyanate (B1210189) NH₄SCN
Carbon disulfide CS₂
Diethyl dithiocarbamate (C₂H₅)₂NCS₂⁻
Dimethyl dithiocarbamate (CH₃)₂NCS₂⁻
Diphenyl disulfide C₁₂H₁₀S₂
Disulfiram (B1670777) (Tetraethylthiuram disulfide) ((C₂H₅)₂NCS)₂S₂
Isothiocyanates R-N=C=S
S-phenyl benzenethiosulfonate C₆H₅SO₂SC₆H₅
Sodium dithiocarbamate NaSCSNR₂
Thioureas (R₂N)₂CS
Trithiocarbonate (B1256668) CS₃²⁻
Zineb C₄H₆N₂S₄Zn
Maneb C₄H₆MnN₂S₄
Propineb (C₅H₈N₂S₄Zn)n
Mexiletine C₁₁H₁₇NO
Aniracetam C₁₂H₁₃NO₃

Q & A

Advanced Research Question

  • Polymerization : In N-thiocarboxyanhydride (NTA) ring-opening polymerization, replacing the thiocarbamate sulfur with oxygen (to form carbamates) reduces propagation rates due to weaker hydrogen bonding .
  • Enzyme inhibition : Thiocarbamates act as zinc-binding groups (e.g., in collagenase inhibitors). Shortening the methylene spacer between the thiocarbamate and aromatic core reduces inhibitory potency by 400-fold, highlighting steric sensitivity .

Methodological Tip : Use molecular docking simulations to predict binding interactions before synthesis.

What analytical methods are recommended for detecting this compound in environmental samples?

Basic Research Question

  • Liquid chromatography-mass spectrometry (LC-MS) : Quantify trace levels (ppb) using reverse-phase columns and electrospray ionization (negative mode).
  • Colorimetric assays : Thiocarbamates react with Cu2+^{2+} to form colored complexes, but cross-reactivity with dithiocarbamates requires validation .

Advanced Application : Couple LC-MS with solid-phase extraction to analyze thiocarbamate herbicides in soil, accounting for matrix effects via standard addition .

How can researchers resolve contradictions in reported thiocarbamate reactivity across solvent systems?

Advanced Research Question
Discrepancies often stem from solvent polarity and proticity. For example:

  • Polar aprotic solvents (e.g., DMSO): Stabilize thiocarbamate anions, enhancing nucleophilicity.
  • Protic solvents (e.g., water): Promote hydrolysis, yielding COS and ammonium carbonate .

Experimental Design : Conduct kinetic studies in varied solvents using in situ IR to monitor reaction progress.

What computational tools aid in modeling this compound’s interaction with biological targets?

Advanced Research Question

  • Density functional theory (DFT) : Predicts transition-state geometries for thiocarbamate-mediated reactions (e.g., enzyme inhibition) .
  • Molecular dynamics (MD) : Simulates solvation effects on thiocarbamate stability in aqueous vs. lipid environments.

Validation : Cross-reference computational results with crystallographic data (e.g., protein-thiocarbamate co-structures).

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.